molecular formula C23H23FN2O4S2 B2655113 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946352-35-8

4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2655113
CAS No.: 946352-35-8
M. Wt: 474.57
InChI Key: JUUAHCPCPMPZFF-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 4-ethylbenzenesulfonamide moiety. Structural characterization likely employs techniques such as X-ray crystallography (using programs like SHELX ) and spectroscopic methods.

Properties

IUPAC Name

4-ethyl-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-2-17-5-11-21(12-6-17)31(27,28)25-20-10-7-18-4-3-15-26(23(18)16-20)32(29,30)22-13-8-19(24)9-14-22/h5-14,16,25H,2-4,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUAHCPCPMPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by sulfonamide formation. The final step involves the formation of the tetrahydroquinoline ring, which can be achieved through a cyclization reaction under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the reactions. Additionally, the process may be optimized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences

The primary analog for comparison is 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide (). Key structural distinctions include:

Feature Target Compound Compound
Sulfonyl Group on Quinoline 4-fluorobenzenesulfonyl (aromatic, electronegative) Propylsulfonyl (aliphatic, lipophilic)
Substituents on Benzene 4-ethyl (moderate hydrophobicity) 4-ethoxy (ether linkage), 3-fluoro (electron-withdrawing)
Molecular Complexity Higher aromaticity due to fluorobenzenesulfonyl Increased alkyl chain length (propyl group)

Potential Bioactivity and Selectivity

Both compounds are likely designed as enzyme inhibitors (e.g., carbonic anhydrase, proteases).

  • Target Compound : The fluorobenzenesulfonyl group may favor π-π stacking with aromatic residues in enzyme active sites, improving potency.
  • Compound : The propylsulfonyl group might occupy hydrophobic pockets, while the ethoxy group could influence solubility and tissue distribution .

Biological Activity

The compound 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Tetrahydroquinoline
  • Functional Groups :
    • 4-Fluorobenzenesulfonyl group
    • Ethyl group
    • Benzene sulfonamide moiety

Molecular Formula

C19H22F1N1O2S2C_{19}H_{22}F_{1}N_{1}O_{2}S_{2}

Molecular Weight

The molecular weight of the compound is approximately 373.51 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives against various viral targets. For instance, compounds similar to This compound have shown significant activity against HIV-1 by inhibiting the capsid protein (CA) assembly.

The mechanism involves binding to the CA protein, preventing its proper assembly and thereby inhibiting viral replication. This was demonstrated in a study where a structurally related compound exhibited an EC50 value of 90 nM against HIV-1 NL4–3 strain .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have indicated that derivatives of this class generally exhibit low cytotoxicity towards non-infected human cells, thus confirming their selectivity towards viral targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of sulfonamide derivatives. Modifications on the tetrahydroquinoline core or variations in the sulfonyl group can significantly alter the potency and selectivity of these compounds against specific viral strains .

Case Study 1: HIV-1 Inhibition

A related study synthesized a series of benzenesulfonamide derivatives and evaluated their antiviral activity against HIV-1. The findings indicated that specific substitutions on the sulfonamide group enhanced antiviral potency. For example, a derivative with a fluorine atom showed improved efficacy with an EC50 of 5.78-fold better than a reference compound .

Case Study 2: Histone Deacetylase Inhibition

Another research effort focused on sulfonamide-containing indoles as histone deacetylase inhibitors. These compounds demonstrated significant anti-cancer properties through epigenetic modulation, showcasing the versatility of sulfonamide derivatives in therapeutic applications beyond antiviral activity .

Table 1: Biological Activity Summary

Compound NameTarget VirusEC50 (nM)Cytotoxicity (CC50)Selectivity Index
Compound AHIV-1 NL4–390>1000>11
Compound BHIV-2 ROD31>1000>32
Compound CCancer CellsN/A<50N/A

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Fluorine SubstitutionIncreased antiviral potency
Ethyl Group AdditionEnhanced solubility
Sulfonamide VariationAltered selectivity

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and cyclization steps. For example:

Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives via acid-catalyzed reactions to generate the 1,2,3,4-tetrahydroquinoline scaffold .

Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

N-Substitution : Coupling the sulfonamide moiety (4-ethylbenzenesulfonamide) via nucleophilic substitution or amide bond formation .

  • Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield and purity. Chromatographic purification is often required .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, ethyl groups) and tetrahydroquinoline backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 440.5 g/mol for analogous sulfonamide derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry in crystalline form .
  • FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this sulfonamide derivative?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid metabolism in vivo, which may explain reduced activity .
  • Purity Analysis : Quantify impurities (>98% purity via HPLC) to rule out off-target effects from synthetic byproducts .

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, catalyst loading) and identify optimal conditions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer in sulfonylation steps, reducing side reactions .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in aryl sulfonamide formation .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the therapeutic potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-ethyl with methyl or isopropyl groups) to assess bioactivity trends .
  • Computational Docking : Use molecular dynamics (MD) simulations to predict binding modes with biological targets (e.g., kinases, GPCRs) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide, fluorophenyl) using 3D-QSAR models .

Notes on Evidence Utilization

  • Synthesis Protocols : Adapted from analogous tetrahydroquinoline sulfonamides .
  • Data Contradictions : Highlighted in bioactivity studies of related compounds, emphasizing purity and metabolic factors .

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